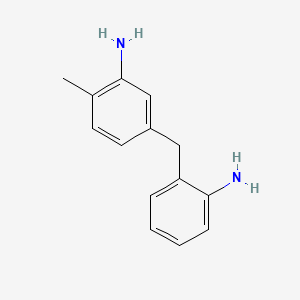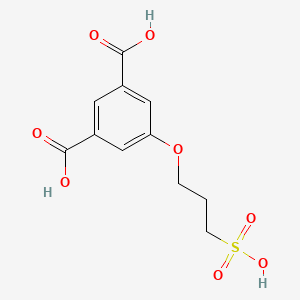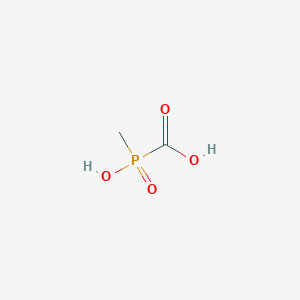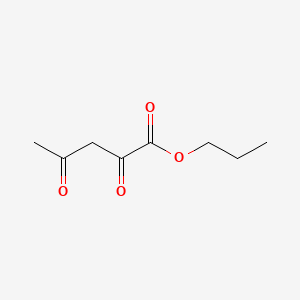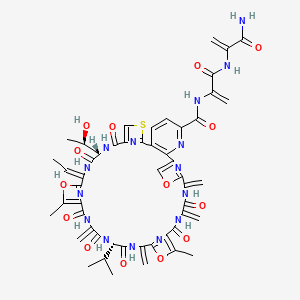
Berninamycin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Berninamycin B is a highly modified cyclic peptide antibiotic produced by the bacterium Streptomyces bernensis. It belongs to the class of thiopeptide antibiotics, which are known for their potent activity against Gram-positive bacteria.
Vorbereitungsmethoden
Berninamycin B is typically produced through the heterologous expression of the berninamycin biosynthetic gene cluster from marine-derived Streptomyces species. This involves transferring the gene cluster into different terrestrial model Streptomyces hosts, such as Streptomyces lividans and Streptomyces coelicolor, which then produce this compound under specific conditions . The synthetic route involves complex enzymatic processes that lead to the formation of the cyclic peptide structure and the incorporation of the oxazole rings and pyridothiazolopyridinium chromophore .
Analyse Chemischer Reaktionen
Berninamycin B undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions include modified thiopeptide structures with altered antibacterial activity .
Wissenschaftliche Forschungsanwendungen
Berninamycin B has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound for studying the biosynthesis of thiopeptide antibiotics. In biology, it serves as a potent inhibitor of bacterial protein synthesis, making it valuable for studying bacterial ribosome function and antibiotic resistance mechanisms . In medicine, this compound is being investigated for its potential use in treating infections caused by Gram-positive bacteria, including antibiotic-resistant strains .
Wirkmechanismus
Berninamycin B exerts its effects by binding to the complex of 23S ribosomal RNA with protein L11, thereby inhibiting bacterial protein synthesis. This binding affects various functions of the ribosomal A site, preventing the proper assembly and function of the bacterial ribosome. The compound’s unique structure, including the oxazole rings and pyridothiazolopyridinium chromophore, is crucial for its binding affinity and inhibitory activity .
Vergleich Mit ähnlichen Verbindungen
Berninamycin B is similar to other thiopeptide antibiotics, such as thiostrepton and nosiheptide. it is unique due to its specific structural features, including the pyridothiazolopyridinium chromophore and the presence of two oxazole rings. These structural differences contribute to its distinct mechanism of action and spectrum of antibacterial activity . Similar compounds include berninamycin A, berninamycin J, and berninamycin K, which share the same biosynthetic gene cluster but differ in their specific chemical modifications .
Eigenschaften
CAS-Nummer |
58798-98-4 |
|---|---|
Molekularformel |
C51H51N15O14S |
Molekulargewicht |
1130.1 g/mol |
IUPAC-Name |
(14S,17Z,27S)-N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-17-ethylidene-14-[(1R)-1-hydroxyethyl]-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-27-propan-2-yl-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide |
InChI |
InChI=1S/C51H51N15O14S/c1-13-29-50-66-36(27(12)80-50)47(77)56-22(7)41(71)63-33(18(2)3)44(74)58-24(9)49-65-35(26(11)79-49)46(76)55-21(6)40(70)57-23(8)48-61-31(16-78-48)37-28(51-62-32(17-81-51)43(73)64-34(25(10)67)45(75)60-29)14-15-30(59-37)42(72)54-20(5)39(69)53-19(4)38(52)68/h13-18,25,33-34,67H,4-9H2,1-3,10-12H3,(H2,52,68)(H,53,69)(H,54,72)(H,55,76)(H,56,77)(H,57,70)(H,58,74)(H,60,75)(H,63,71)(H,64,73)/b29-13-/t25-,33+,34+/m1/s1 |
InChI-Schlüssel |
VFTYJPKNFPTPRA-KFSKHFNISA-N |
Isomerische SMILES |
C/C=C\1/C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)N[C@H](C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C6=NC(=CS6)C(=O)N[C@H](C(=O)N1)[C@@H](C)O)C(C)C |
Kanonische SMILES |
CC=C1C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)NC(C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C6=NC(=CS6)C(=O)NC(C(=O)N1)C(C)O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


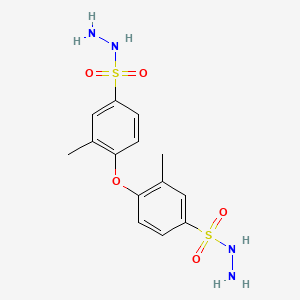

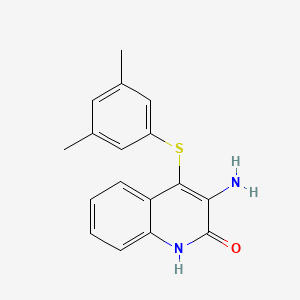
![2-Pyridinecarboxamide, N-[3-[(6R)-8-amino-3-cyano-5,6-dihydro-6-methylimidazo[1,2-a]pyrazin-6-yl]-4-fluorophenyl]-5-cyano-](/img/structure/B15175383.png)
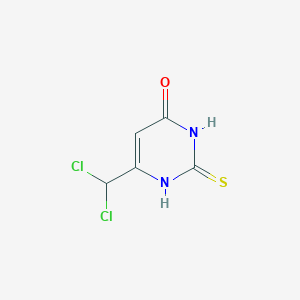
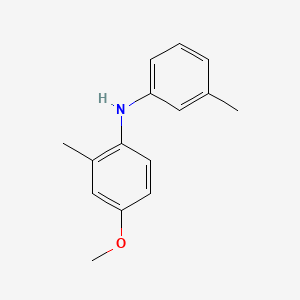

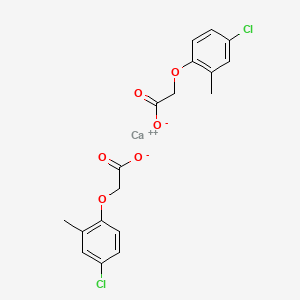
![Ethyl 4-[(3,3-dimethylcyclobutyl)-hydroxymethyl]benzoate](/img/structure/B15175426.png)
![1H-Pyrazole-5-carboxamide, N-[(3R,5S)-5-(aminocarbonyl)-1-(3-benzofuranylcarbonyl)-3-pyrrolidinyl]-1,3-diethyl-](/img/structure/B15175442.png)
